Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
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Overview
Description
Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the esterification process.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ester group.
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A closely related compound with a different position of the carboxylate ester group.
Uniqueness: Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific ester group position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (4S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
BFTRTDONFTXENB-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CNCC2=CC=CC=C12 |
Canonical SMILES |
COC(=O)C1CNCC2=CC=CC=C12 |
Origin of Product |
United States |
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